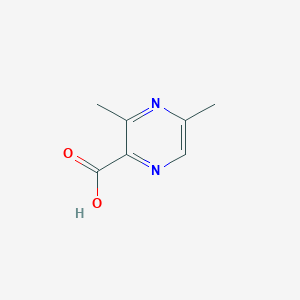

3,5-二甲基吡嗪-2-甲酸

描述

3,5-Dimethylpyrazine-2-carboxylic acid is a pyrazine derivative . It is a solid substance with a molecular weight of 152.15 .

Synthesis Analysis

The synthesis of 3,5-Dimethylpyrazine-2-carboxylic acid involves several steps. One of the key steps is the dehydrogenation of L-threonine to form L-2-amino-acetoacetate, which is then decarboxylated to form aminoacetone . Another study mentions the regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate .Molecular Structure Analysis

The molecular structure of 3,5-Dimethylpyrazine-2-carboxylic acid is represented by the linear formula C7H8N2O2 .科学研究应用

食品化学中的吡嗪衍生物

吡嗪,包括 3,5-二甲基吡嗪-2-甲酸等衍生物,因其风味属性而在食品化学中具有重要意义。梁等人(2022 年)指出,这些化合物通过加热食品中的美拉德反应形成,传递出“烤”、“坚果”和“泥土”等气味。它们存在于各种食品中,尤其是烘焙咖啡中,并在人体内代谢成 3,5-二甲基吡嗪-2-甲酸等化合物 (梁等人,2022 年)。

合成和化学转化

舒特、马格和贝伦兹(2010 年)探索了吡嗪衍生物的转化,展示了 3,5-二甲基吡嗪-2-甲酸等化合物的化学多功能性。他们对吡嗪 2,5-二甲酸转化为各种衍生物的研究突出了吡嗪化合物在化学研究中合成和改性的潜力 (舒特等人,2010 年)。

在风味工业中的作用

伯多克和卡拉宾(2008 年)研究了 2-乙基-3,(5 或 6)-二甲基吡嗪等吡嗪作为食品成分的安全性。这些化合物因其类似于 3,5-二甲基吡嗪-2-甲酸的烘焙气味和风味而著称,并且是风味工业中的常见成分 (伯多克和卡拉宾,2008 年)。

在制药和生物研究中的应用

对与 3,5-二甲基吡嗪-2-甲酸相关的化合物的研究也延伸到制药和生物研究。例如,佐尔菲戈尔、阿亚齐-纳斯拉巴迪和巴盖里(2015 年)合成了具有潜在工业应用的新型纳米有机固体酸,表明吡嗪衍生物在各个领域的更广泛应用 (佐尔菲戈尔等人,2015 年)。

环境和生态研究

李、刘和陈(2019 年)调查了吡嗪衍生物的生态和环境影响,包括它们对火蚁等物种的影响。他们对这些蚂蚁对吡嗪异构体的警报反应的研究强调了这些化合物在生态中的相关性 (李等人,2019 年)。

安全和危害

作用机制

Target of Action

Pyrazines, the class of compounds to which it belongs, are known to interact with various receptors and enzymes in the body .

Mode of Action

Pyrazines, in general, are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazines are known to be involved in various metabolic pathways, including those related to flavor and aroma in foods .

Pharmacokinetics

A study on a related compound, 2,3,5-trimethylpyrazine, found that its metabolites were excreted in urine .

Result of Action

Pyrazines are known to contribute to the flavor and aroma of various foods, suggesting they may have sensory effects .

Action Environment

The action, efficacy, and stability of 3,5-Dimethylpyrazine-2-carboxylic acid can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and other conditions can affect its stability and activity .

属性

IUPAC Name |

3,5-dimethylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-8-6(7(10)11)5(2)9-4/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTHZBYYZUTCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700239 | |

| Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylpyrazine-2-carboxylic acid | |

CAS RN |

946493-27-2 | |

| Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

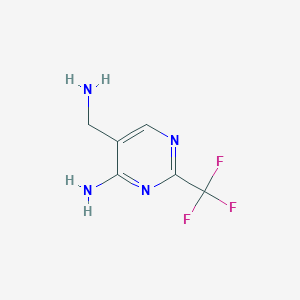

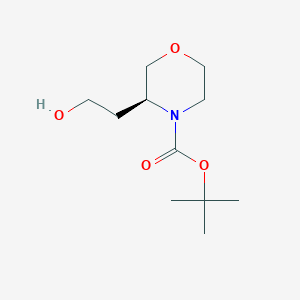

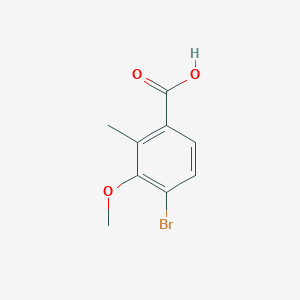

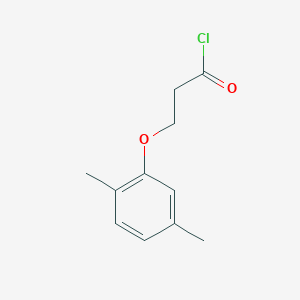

Feasible Synthetic Routes

Q & A

Q1: What happens to the flavor compound 2,3,5-trimethylpyrazine after we consume it in coffee?

A1: Research suggests that when you drink coffee containing 2,3,5-trimethylpyrazine, your body metabolizes it into several compounds. One of the major metabolites detected in urine after coffee consumption is 3,5-dimethylpyrazine-2-carboxylic acid. [] This means your body chemically modifies the original flavor compound, likely affecting how it's processed and eventually eliminated.

Q2: How did the researchers identify and measure 3,5-dimethylpyrazine-2-carboxylic acid in urine?

A2: The researchers used a combination of techniques to identify and quantify the metabolites of 2,3,5-trimethylpyrazine. They first synthesized putative metabolites, including 3,5-dimethylpyrazine-2-carboxylic acid, and characterized them using nuclear magnetic resonance and mass spectroscopy. These synthesized compounds served as standards for comparison. Then, they analyzed urine samples from coffee drinkers using a technique called stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS). This highly sensitive method allowed them to specifically detect and measure the levels of 3,5-dimethylpyrazine-2-carboxylic acid in the urine samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(2-Fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)acetic acid](/img/structure/B1395719.png)

![[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B1395721.png)